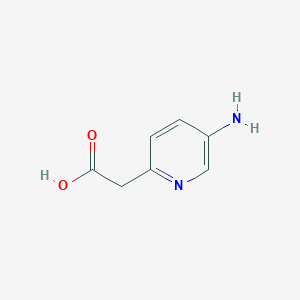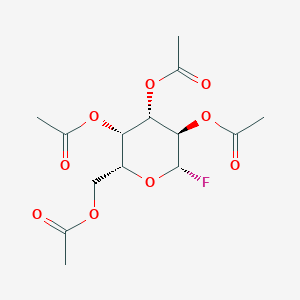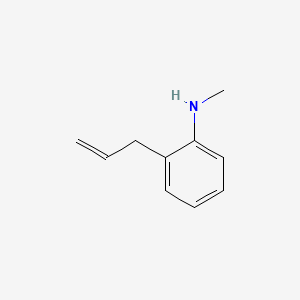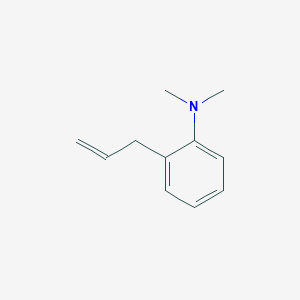
2-Allyl-6-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Allyl-6-methylaniline involves the introduction of an allyl group and a methyl group onto aniline. While there are several methods for achieving this, one efficient approach utilizes cyclometalated ruthenium complexes. These complexes facilitate the methylation of anilines with methanol, selectively yielding N-methylanilines under mild conditions (around 60°C) using sodium hydroxide (NaOH) as the base .
Molecular Structure Analysis
The molecular formula of 2-Allyl-6-methylaniline is C10H13N , with a molecular weight of approximately 147.22 g/mol . The compound’s InChI key is YWSXVJQVHXVGRW-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Charge-Induced Aromatic Amino-Claisen Rearrangements
- N-Allyl-2-methylaniline undergoes zinc chloride-catalyzed thermal rearrangements, forming 2-allyl-6-methylaniline as a major compound. This reaction is a result of charge-induced [3s, 3s] sigmatropic rearrangement, demonstrating the compound's potential in synthetic organic chemistry (Schmid, Hansen, & Schmid, 1973).
Synthesis of 6-Methyl-2-[(E or Z)-1-Propenyl]Anilines
- Isomerization of 2-allyl-6-methylaniline with potassium hydroxide leads to the formation of cis and trans isomers of 2-methyl-6-(1-propenyl)aniline. These compounds have been used to create carbamates and other derivatives, highlighting the compound's utility in creating structurally diverse molecules (Afon'kin et al., 2004).
Role in Antisense Probes
- 2-Allyl derivatives, including 2-allyl-6-methylaniline, have been investigated for use in antisense probes. These compounds are resistant to degradation by nucleases and show potential in RNA-protein complex studies (Iribarren et al., 1990).
Lewis Acid-Catalyzed Reactions with Diazocompounds
- N-Allyl-N-methylanilines, including 2-allyl-6-methylaniline, react with diazocompounds in the presence of triflates (yttrium, scandium, or samarium), leading to compounds useful in organic synthesis. These reactions involve aza-Claisen rearrangement, demonstrating the compound's reactivity and versatility (Badamshin et al., 2015).
Propriétés
IUPAC Name |
2-methyl-6-prop-2-enylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXVJQVHXVGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-6-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



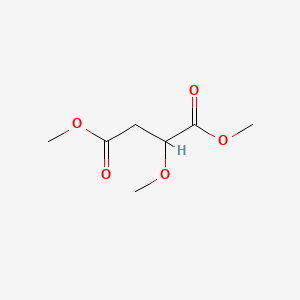
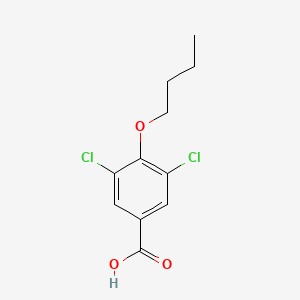
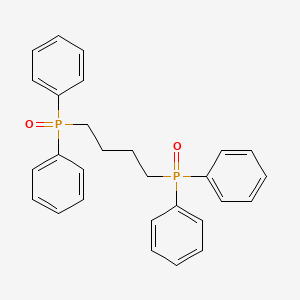
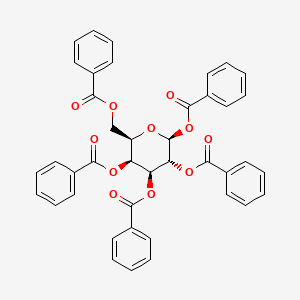


![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)

